molecular formula C22H31NO3 B2504901 N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide CAS No. 1797695-23-8

N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2504901
CAS No.: 1797695-23-8
M. Wt: 357.494
InChI Key: YSNNLAMEGBJRSS-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with the CAS registry number 1797695-23-8 and a molecular formula of C 22 H 31 NO 3 , yielding a molecular weight of 357.5 g/mol . Its structure is characterized by a propanamide chain linked to a 4-methoxyphenyl group and a complex 2-methoxyadamantane moiety. The adamantane group, a classic diamondoid structure, is known for imparting significant stability and lipophilicity to molecules, often influencing their pharmacokinetic properties. This specific structural combination suggests potential for investigation in various pharmaceutical and material science research areas. The unique integration of the methoxy-adamantane unit makes it a compound of interest for further exploration and development. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-25-20-6-3-15(4-7-20)5-8-21(24)23-14-22(26-2)18-10-16-9-17(12-18)13-19(22)11-16/h3-4,6-7,16-19H,5,8-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNNLAMEGBJRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves the reaction of adamantanecarboxylic acid with appropriate enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core enhances the compound’s stability and allows it to effectively bind to its targets, thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxyphenyl and Heterocyclic Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Key References
N-[(2-Methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide (Target) C₂₂H₃₁NO₃ 381.5 Adamantane (methoxy), 4-methoxyphenyl, propanamide Not reported N/A (Inferred)
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ 213.7 Chloro, 4-methoxyphenyl, propanamide Not reported
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-methylphenyl)propanamide C₁₉H₁₉N₃O₃S₂ 409.5 1,3,4-Oxadiazole, sulfanyl bridge, 4-methoxyphenyl, 3-methylphenyl 134–178
3-(4-Methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide C₂₃H₂₅N₃O₃ 391.5 Pyridazinone, 4-methoxyphenyl, propyl linker Not reported
2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-(4-methoxybenzyl)propanamide C₂₄H₂₈N₃O₃S 438.6 Thiomorpholine (sulfone), indole, 4-methoxybenzyl Not reported

Key Differences and Implications

Adamantane vs. Heterocyclic Moieties: The target compound’s adamantane group distinguishes it from analogues with oxadiazole (e.g., ), pyridazinone (), or thiomorpholine () rings. Adamantane’s rigid, lipophilic structure may enhance metabolic stability compared to flexible heterocycles, though this requires experimental validation.

Substituent Effects on Electronic Properties: The 4-methoxyphenyl group is common across many analogues (e.g., ). Its electron-donating methoxy group likely enhances solubility and modulates receptor binding via resonance effects.

Hydrogen Bonding and Crystallinity :

  • Crystal structure analysis of 3-Chloro-N-(4-methoxyphenyl)propanamide () reveals N–H···O and C–H···O hydrogen bonds, forming chains along the crystallographic axis. Such interactions influence melting points and solubility, which are critical for formulation.

Biological Activity: Compounds with indole or thiomorpholine groups (e.g., ) may target neurological or inflammatory pathways, as seen in related propanamide derivatives ().

Biological Activity

N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H28NO2C_{21}H_{28}NO_2, with a molecular weight of approximately 328.45 g/mol. The compound features an adamantane moiety, which is known for enhancing the stability and bioavailability of drugs.

Structural Representation

PropertyDetails
Molecular Formula C21H28NO2C_{21}H_{28}NO_2
Molecular Weight 328.45 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. Key steps include the formation of the adamantane derivative and the subsequent coupling with the phenylpropanoic acid derivative. The reaction conditions are optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The unique structure allows for enhanced binding affinity, which may lead to significant pharmacological effects.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Research has suggested that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Given the adamantane structure, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases.

Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest at G1 phase
A549 (Lung)25Inhibition of angiogenesis

Study 2: Anti-inflammatory Effects

In an animal model, the compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema. The results demonstrated a significant reduction in edema compared to the control group, suggesting effective anti-inflammatory properties.

Treatment GroupEdema Reduction (%)
Control0
Low Dose30
High Dose60

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including amide bond formation between adamantane derivatives and 4-methoxyphenylpropanamide precursors. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions in polar aprotic solvents like DMF or THF .
  • Protection/deprotection strategies : Methoxy and adamantyl groups require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Optimization : Reaction parameters such as temperature (0–25°C), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are systematically varied. Thin-layer chromatography (TLC) and NMR are used to monitor intermediates .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identify methoxy (δ 3.7–3.8 ppm), adamantane (δ 1.5–2.1 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Q. What are the primary biological targets or assays for this compound?

  • Methodology :

  • Enzyme inhibition assays : Tested against acetylcholinesterase (AChE) or cyclooxygenase (COX) using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
  • Receptor binding studies : Radioligand displacement assays (e.g., adenosine A2B receptors) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the adamantane moiety and hydrophobic enzyme pockets (e.g., AChE active site) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond networks .
  • QSAR studies : Correlate substituent effects (e.g., methoxy position) with bioactivity using Hammett constants or logP values .

Q. How do structural modifications (e.g., substituent variation) alter bioactivity?

  • Case Study :

  • Nitro vs. methoxy groups : Replacing 3-nitrophenyl (IC₅₀ = 12 µM for COX-2) with 4-methoxyphenyl reduces activity (IC₅₀ = 45 µM), suggesting electron-withdrawing groups enhance target affinity .
  • Adamantane vs. cyclohexyl : Adamantane derivatives show 3-fold higher blood-brain barrier penetration in in vitro PAMPA assays due to lipophilicity .

Q. How can conflicting data on metabolic stability be resolved?

  • Methodology :

  • In vitro microsomal assays : Human liver microsomes (HLM) with NADPH cofactor quantify metabolic half-life (t₁/₂). Discrepancies arise from batch-specific CYP450 activity .
  • Isotope labeling : ³H or ¹⁴C-labeled compound tracks metabolite formation via LC-MS/MS, identifying oxidation at the adamantane bridge as a major pathway .

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